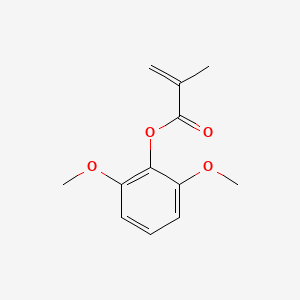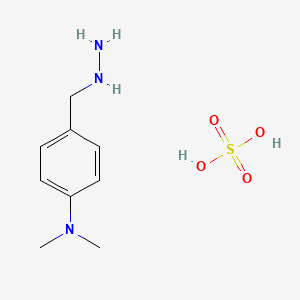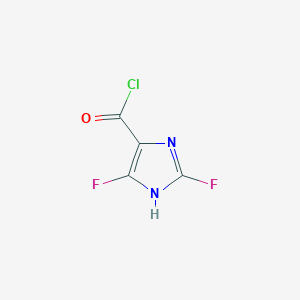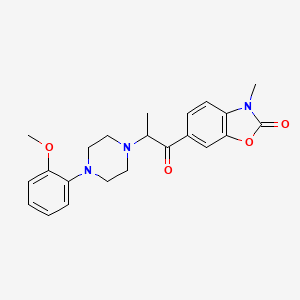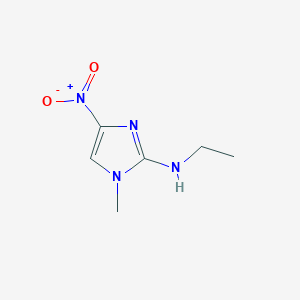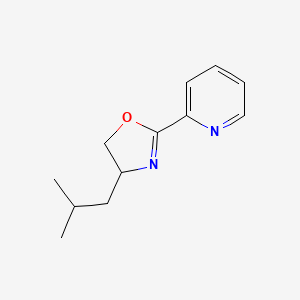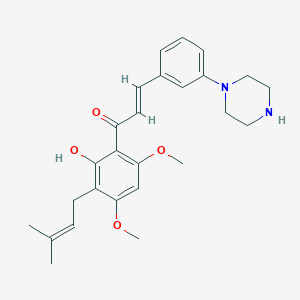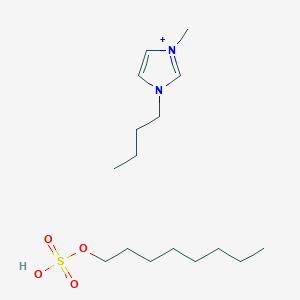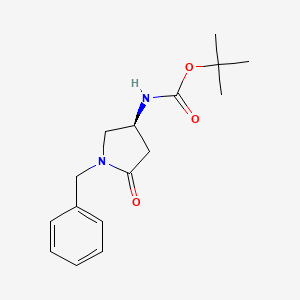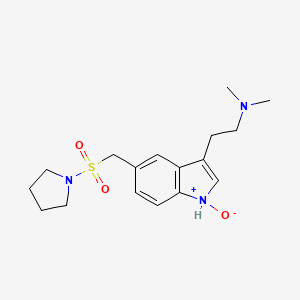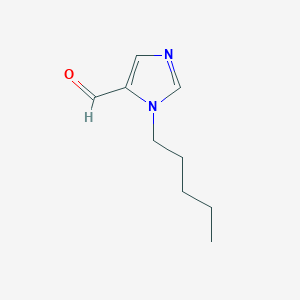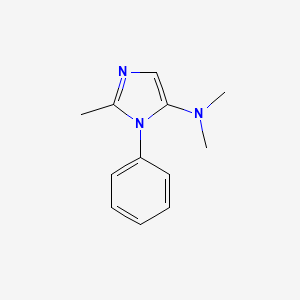
4-Chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid;ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid;ethane is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, furan, amino, and sulfamoyl groups attached to a benzoic acid core, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid;ethane typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The process may include:
Nitration and Reduction: Nitration of a suitable benzoic acid precursor followed by reduction to introduce the amino group.
Chlorination: Introduction of the chloro group through electrophilic substitution.
Furan Ring Introduction: Attachment of the furan ring via a nucleophilic substitution reaction.
Sulfamoylation: Introduction of the sulfamoyl group using sulfamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid;ethane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Nucleophiles: Sodium methoxide or other strong nucleophiles for substitution reactions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid;ethane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid;ethane involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with DNA/RNA: Affect gene expression and protein synthesis.
Modulate Receptors: Influence receptor-mediated signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid
- 2-(Furan-2-ylmethylamino)-5-sulfamoylbenzoic acid
- 4-Chloro-5-sulfamoylbenzoic acid
Uniqueness
4-Chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid;ethane stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific investigations and industrial applications.
Propiedades
Fórmula molecular |
C14H17ClN2O5S |
|---|---|
Peso molecular |
360.8 g/mol |
Nombre IUPAC |
4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid;ethane |
InChI |
InChI=1S/C12H11ClN2O5S.C2H6/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19;1-2/h1-5,15H,6H2,(H,16,17)(H2,14,18,19);1-2H3 |
Clave InChI |
KTXNIDVZKCJBHU-UHFFFAOYSA-N |
SMILES canónico |
CC.C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


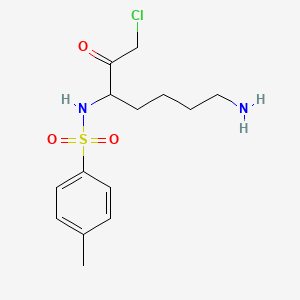
![Rel-S-((1R,4S)-bicyclo[2.2.1]heptan-2-yl) ethanethioate](/img/structure/B12816529.png)
